molecular formula C11H11NO B1302075 3-(4-Ethylphenyl)-3-oxopropanenitrile CAS No. 96220-15-4

3-(4-Ethylphenyl)-3-oxopropanenitrile

Cat. No. B1302075
CAS RN: 96220-15-4
M. Wt: 173.21 g/mol
InChI Key: WIHQQWBHEUCYCJ-UHFFFAOYSA-N
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Description

The compound "3-(4-Ethylphenyl)-3-oxopropanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties, which can provide a general context for understanding similar compounds. For instance, the synthesis of related compounds often involves multi-step reactions starting from commercially available precursors, as seen in the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile .

Synthesis Analysis

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Single-crystal X-ray diffraction is a common technique used to elucidate the structure of crystalline compounds. For instance, the molecular structures of cis- and trans-3-(diphenylhydroxymethyl)-2-ethoxy-2-oxo-1,2-oxaphosphorinanes were determined using this method, revealing the spatial arrangements of substituents around the phosphoryl oxygen and the α-carbon . Another compound, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, was also characterized by single-crystal X-ray diffraction, providing detailed crystallographic data .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not detail specific reactions of "3-(4-Ethylphenyl)-3-oxopropanenitrile," but they do discuss reactions of structurally related compounds. For example, the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates involved a regioselective reaction that favored the ester group over the nitrile group . This highlights the importance of understanding the reactivity patterns of different functional groups in organic synthesis.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity are essential for the practical use of a compound. The papers provided do not offer specific data on the physical and chemical properties of "3-(4-Ethylphenyl)-3-oxopropanenitrile." However, the crystallographic data provided for related compounds give insights into their density and molecular geometry, which can influence their physical properties and interactions with other molecules .

Scientific Research Applications

1. Photodynamic Antimicrobial Activity

  • Application Summary: A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized to mitigate the impact of microbial resistance . This compound exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy .
  • Methods of Application: The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were correlated with the assayed antimicrobial activity .
  • Results or Outcomes: TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001) . Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001) .

2. Antimalarial and Antioxidant Efficacy

  • Application Summary: Two new thiosemicarbazone ligands and their cobalt(II), nickel(II), copper(II), zinc(II) metal complexes were synthesized to ascertain a combating agent for malaria and its associated dysfunction .
  • Methods of Application: The synthesized compounds were comprehensive characterized through spectral and physical investigations, demonstrating octahedral stereochemistry of the complexes . The antimalarial and antioxidant potential of the compounds were analyzed by micro assay and DPPH assay protocols, respectively .
  • Results or Outcomes: The performed biological evaluations revealed that the complexes are more efficient in controlling infectious ailment in comparison to ligands . The complexes (5), (6), (10) shows significant efficiency for malarial and oxidant dysfunctions whereas Zn (II) complex (6) exhibit highest potency with 1.02 ± 0.07 and 2.28 ± 0.05 µM IC 50 value .

3. Synthesis of (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One

  • Application Summary: This compound was synthesized as part of a study into new chromen-2-one derivatives .
  • Methods of Application: A solution of 1 (1 g, 5 mmol) in ethyl alcohol (10 mL) and the selected aromatic aldehyde 4-N,N-dimethylaminobenzaldehyde (2; 5 mmol) in the presence of piperidine (1 mL) was refluxed for 10–12 h .
  • Results or Outcomes: The study resulted in the successful synthesis of the target compound .

4. Synthesis of 3-(4-Ethylphenyl)propanoic Acid

  • Application Summary: This compound is a basic organic compound that can be used in various organic synthesis processes .
  • Methods of Application: The compound can be synthesized through various organic reactions .
  • Results or Outcomes: The synthesized compound can be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

3-(4-ethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHQQWBHEUCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374489
Record name 3-(4-ethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-3-oxopropanenitrile

CAS RN

96220-15-4
Record name 4-Ethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96220-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-ethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96220-15-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Eagon, JT Hammill, M Sigal, KJ Ahn… - Journal of Medicinal …, 2020 - ACS Publications
Malaria remains one of the most deadly infectious diseases, causing hundreds of thousands of deaths each year, primarily in young children and pregnant mothers. Here, we report the …
Number of citations: 18 pubs.acs.org
B Garofalo, F Prati, R Buonfiglio, I Coletta… - Pharmaceuticals, 2021 - mdpi.com
The major cause of bacterial resistance to β-lactams is the production of hydrolytic β-lactamase enzymes. Nowadays, the combination of β-lactam antibiotics with β-lactamase inhibitors (…
Number of citations: 4 www.mdpi.com

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